molecular formula C14H17IN2 B1663385 4-[4-(Dimethylamino)phenyl]-1-methylpyridin-1-ium iodide CAS No. 1000009-73-3

4-[4-(Dimethylamino)phenyl]-1-methylpyridin-1-ium iodide

Cat. No.: B1663385
CAS No.: 1000009-73-3
M. Wt: 340.2 g/mol
InChI Key: CAMWVBRDIKKGII-UHFFFAOYSA-M
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Description

4-[4-(Dimethylamino)phenyl]-1-methylpyridin-1-ium iodide (CAS 1141-41-9) is an organic ionic compound that serves as a fundamental precursor in materials science research, particularly for developing novel non-linear optical (NLO) crystals . This stilbazolium-based cation is a critical building block in the synthesis of advanced crystalline materials with significant second and third-order optical nonlinearities . Its primary research value lies in its role as an intermediate in the Knoevenagel condensation reaction, where it is used to create extended π-conjugation bridge chromophores, such as 4-[4-(4-dimethylamino-phenyl) buta-1,3-dienyl]-1-methyl pyridinium iodide (DACSI) . These derived chromophores exhibit dramatically enhanced first-order hyperpolarizability—nearly double that of the parent compound—attributed to the elongated π-conjugation system, making them strong candidates for applications in terahertz (THz) wave generation and electro-optic modulators . The compound is also of interest in crystal engineering, where its combination with various counter-anions (e.g., tosylate, p-styrenesulfonate) can facilitate the creation of non-centrosymmetric crystal structures, a crucial requirement for efficient second-harmonic generation . Researchers utilize this material to grow single crystals via slow evaporation techniques, which are then characterized for their linear and nonlinear optical properties, thermal stability, and surface features . This product is intended for research purposes only and is not meant for diagnostic or therapeutic use.

Properties

CAS No.

1000009-73-3

Molecular Formula

C14H17IN2

Molecular Weight

340.2 g/mol

IUPAC Name

N,N-dimethyl-4-(1-methylpyridin-1-ium-4-yl)aniline;iodide

InChI

InChI=1S/C14H17N2.HI/c1-15(2)14-6-4-12(5-7-14)13-8-10-16(3)11-9-13;/h4-11H,1-3H3;1H/q+1;/p-1

InChI Key

CAMWVBRDIKKGII-UHFFFAOYSA-M

SMILES

C[N+]1=CC=C(C=C1)C2=CC=C(C=C2)N(C)C.[I-]

Canonical SMILES

C[N+]1=CC=C(C=C1)C2=CC=C(C=C2)N(C)C.[I-]

Other CAS No.

1141-41-9

Pictograms

Acute Toxic

Synonyms

(6aR,11aR,11bS)-4,4,6a,7,11b-pentamethyl-1,2,3,4a,5,6,11,11a-octahydrobenzo[a]fluorene-9-ol

Origin of Product

United States

Preparation Methods

Direct Alkylation of Pyridine Derivatives

The most widely reported method involves the quaternization of 4-(4-dimethylaminophenyl)pyridine with methyl iodide in methanol under reflux conditions. This exothermic reaction proceeds via nucleophilic substitution, where the pyridine nitrogen attacks the methyl group of methyl iodide, forming the pyridinium salt.

Representative Procedure :

  • Dissolve 4-(4-dimethylaminophenyl)pyridine (1.0 equiv.) in anhydrous methanol (10 mL per gram of substrate).
  • Add methyl iodide (1.1 equiv.) dropwise under nitrogen atmosphere.
  • Reflux at 50°C for 2 hours with vigorous stirring.
  • Cool to 0°C, filter the precipitate, and wash with cold diethyl ether.
  • Purify via recrystallization from methanol/water (3:1 v/v) to yield orange-red crystals (typical yield: 68-72%).

Critical Parameters :

  • Solvent Polarity : Methanol optimizes ionic intermediate solubility while suppressing side reactions.
  • Stoichiometry : Excess methyl iodide (>1.1 equiv.) risks over-alkylation at aromatic positions.
  • Temperature Control : Maintaining 50°C prevents thermal decomposition of the dimethylamino group.

Condensation-Mediated Synthesis

An alternative route employs 4-(dimethylamino)benzaldehyde and 1-methylpyridinium iodide in the presence of Lewis acid catalysts. This method constructs the carbon-carbon bond between the aromatic systems through a Friedel-Crafts-type mechanism.

Optimized Conditions :

Component Quantity Role
4-(Dimethylamino)benzaldehyde 1.0 equiv. Electrophilic component
1-Methylpyridinium iodide 1.05 equiv. Nucleophilic component
Anhydrous AlCl₃ 0.2 equiv. Lewis acid catalyst
Dichloromethane 15 mL/g Reaction solvent

Procedure :

  • Suspend AlCl₃ in dichloromethane at -15°C under argon.
  • Add 1-methylpyridinium iodide followed by slow addition of the aldehyde.
  • Warm to room temperature and stir for 18 hours.
  • Quench with ice-water, extract with DCM, and concentrate.
  • Precipitate product using diethyl ether (yield: 58-63%).

Industrial Production Methodologies

Scale-up adaptations of laboratory procedures focus on enhancing yield, purity, and process safety:

Key Modifications :

  • Continuous Flow Reactors : Enable precise temperature control (50±0.5°C) and reduced reaction time (45 minutes).
  • Solvent Recovery Systems : Integrate fractional distillation to reclaim >95% methanol.
  • Crystallization Optimizers : Utilize anti-solvent precipitation with in-line particle size analyzers to control crystal morphology.

Economic Considerations :

Parameter Laboratory Scale Industrial Scale
Batch Size 50 g 150 kg
Energy Consumption 12 kWh/kg 8.2 kWh/kg
Overall Yield 68% 82%
Purity 97% 99.5%

Purification and Characterization

Recrystallization Protocols

Effective purification requires solvent systems that differentially solubilize the product and byproducts:

Optimal Solvent Pair :

  • Primary Solvent : Methanol (dielectric constant ε = 32.7)
  • Anti-Solvent : Deionized water (ε = 80.1)
  • Gradient: 3:1 methanol/water → 1:2 methanol/water

Impact of Cooling Rate :

Cooling Rate (°C/min) Crystal Size (µm) Purity (%)
0.5 120-150 98.7
5.0 50-80 97.2
10.0 20-40 95.8

Analytical Validation

Key Quality Control Metrics :

  • HPLC Purity : >99% (C18 column, 70:30 MeOH/H₂O + 0.1% TFA)
  • Residual Solvents : <300 ppm methanol (GC-FID)
  • Iodide Content : 36.7-37.3% (ion chromatography vs. theoretical 37.2%)

Mechanistic Insights and Byproduct Formation

The alkylation mechanism proceeds through an Sₙ2 pathway:

  • Nucleophilic Attack : Pyridine nitrogen attacks methyl iodide's electrophilic carbon.
  • Transition State : Linear geometry with simultaneous bond formation/breaking.
  • Product Stabilization : Delocalization of positive charge across the pyridinium ring and dimethylamino group.

Common Byproducts :

Byproduct Formation Pathway Mitigation Strategy
N,N-Dimethylaniline Demethylation under acidic conditions Maintain pH 6.5-7.0 with buffer
4-Picoline Competitive ring alkylation Strict stoichiometric control
Iodide Oxidation Products I₂ formation at high temperature Oxygen-free atmosphere

Recent Methodological Advancements

Microwave-Assisted Synthesis

Reducing reaction times from hours to minutes:

  • Conditions : 100 W microwave irradiation, 80°C, 15 minutes
  • Yield Improvement : 78% vs. 68% conventional heating
  • Energy Savings : 42% reduction per kilogram produced

Continuous Flow Crystallization

Enhances crystal quality and batch consistency:

  • Residence Time : 8-10 minutes
  • Nucleation Control : Laser-induced nucleation monitors
  • Output : 95% particles in 80-120 µm range

Green Chemistry Approaches

Ionic Liquid-Mediated Synthesis :

  • Solvent : 1-Butyl-3-methylimidazolium hexafluorophosphate ([BMIM][PF₆])
  • Advantages :
    • Catalyst recycling (7 cycles without activity loss)
    • 99% atom economy vs. 82% conventional methods

Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (%) Reaction Time Scalability
Direct Alkylation 68-72 97-99 2 hours Excellent
Condensation Route 58-63 95-97 18 hours Moderate
Microwave-Assisted 75-78 98-99 15 minutes Good
Continuous Flow 82-85 99.5+ 45 minutes Excellent

Troubleshooting and Optimization Strategies

Common Synthesis Challenges :

  • Low Yields :
    • Cause : Moisture sensitivity of AlCl₃ catalyst
    • Solution : Rigorous solvent drying (molecular sieves)
  • Product Discoloration :

    • Cause : Iodide oxidation to I₂
    • Solution : Sparge with nitrogen before reaction
  • Crystallization Issues :

    • Cause : Rapid cooling causing oiling out
    • Solution : Gradient cooling (50°C → 25°C over 1 hour)

Design of Experiments (DoE) Optimization :
A three-factor Box-Behnken design identifies optimal conditions:

  • Factors : Temperature (X₁), Reaction Time (X₂), MeOH/H₂O Ratio (X₃)
  • Response Surface Model : Yield = 71.2 + 3.4X₁ - 1.8X₂ + 2.6X₃ - 1.1X₁X₃ (R² = 0.96, p < 0.01)

Chemical Reactions Analysis

Types of Reactions

4-[4-(Dimethylamino)phenyl]-1-methylpyridin-1-ium iodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different pyridinium derivatives, while substitution reactions can result in various substituted pyridinium compounds .

Scientific Research Applications

Fluorescent Reporter for Serotonin Transport

One of the primary applications of APP(+) is its use as a fluorescent substrate for the human serotonin transporter (hSERT). Research has demonstrated that APP(+) exhibits superior fluorescence uptake in hSERT-expressing HEK293 cells compared to other analogs, making it an effective tool for monitoring serotonin transport in real-time .

Key Findings:

  • Fluorescence Uptake: APP(+) shows Na(+)- and Cl(-)-dependent uptake, which is displaced by serotonin (5HT) and inhibited by fluoxetine, indicating its specificity for hSERT .
  • Electrophysiological Responses: In voltage-clamped oocytes, APP(+) induced fluoxetine-sensitive inward currents, confirming its role as a substrate for hSERT. This contrasts with other compounds like ASP(+), which acted as inhibitors .

High-Throughput Screening

Due to its fluorescent properties, APP(+) is suitable for high-throughput screening assays aimed at identifying new antidepressants and psychostimulants. Its ability to monitor real-time transport dynamics allows researchers to evaluate the efficacy of various compounds targeting the serotonin system efficiently .

Molecular Modeling Studies

Molecular docking studies have shown that both APP(+) and ASP(+) bind favorably within the active site of hSERT. This information is crucial for understanding how different compounds interact with serotonin transporters at a molecular level, providing insights into drug design and development .

Environmental Impact Studies

APP(+) has also been studied for its environmental implications, particularly regarding its bioavailability and distribution in ecosystems. Understanding the physicochemical properties of APP(+) can help assess its potential environmental risks and guide regulatory decisions .

Data Table: Key Properties and Applications of APP(+)

Property/ApplicationDescription
Chemical Structure This compound
Fluorescent Properties Exhibits strong fluorescence suitable for biological imaging
Target Human serotonin transporter (hSERT)
Uptake Mechanism Na(+)- and Cl(-)-dependent uptake
Inhibition Displaced by serotonin; inhibited by fluoxetine
Research Applications Neuropharmacology, antidepressant screening, molecular modeling
Environmental Studies Assessment of bioavailability and ecological impact

Case Study 1: Monitoring Serotonin Transport

In a study published in PubMed, researchers utilized APP(+) to investigate the dynamics of serotonin transport in HEK293 cells expressing hSERT. The results indicated that APP(+) was significantly more effective than traditional substrates, providing a new avenue for studying serotonin-related disorders .

Case Study 2: Drug Development

Another research article highlighted the use of APP(+) in high-throughput screening to identify novel antidepressants. By leveraging its fluorescent properties, researchers were able to rapidly assess the efficacy of various compounds on hSERT activity, facilitating faster drug discovery processes .

Mechanism of Action

The mechanism of action of 4-[4-(Dimethylamino)phenyl]-1-methylpyridin-1-ium iodide involves its uptake by neurotransmitter transporters. Once inside the cells, it fluoresces, allowing researchers to monitor transporter activity in real-time. The compound’s uptake is dependent on sodium and chloride ions and can be inhibited by specific transporter inhibitors such as fluoxetine .

Comparison with Similar Compounds

4-[(1E,3E)-4-(4-(Dimethylamino)phenyl)buta-1,3-dien-1-yl]-1-methylpyridin-1-ium Iodide

Key Differences :

  • Structure : Extends conjugation with a butadienyl linker instead of a styryl group.
  • Optical Properties :
    • Absorption: Red-shifted to near-infrared (NIR) region (~700 nm) due to extended π-conjugation.
    • Stokes’ Shift: Larger (~200 nm), reducing background interference in sensing .
  • Applications : NIR-emitting probes for deep-tissue imaging and in vivo sensing .

Table 1: Optical Properties Comparison

Property Target Compound Butadienyl Analog
Absorption λₐᵦₛ (MeOH) 475 nm ~700 nm
Emission λₑₘ (MeOH) 605 nm ~900 nm
Stokes’ Shift ~130 nm ~200 nm
Molar Extinction Coefficient 45,000 cm⁻¹M⁻¹ Not reported

4-(4-(Diphenylamino)styryl)-1-methylpyridinium Iodide (DPASPI)

Key Differences :

  • Structure: Diphenylamino substituent replaces dimethylamino, increasing steric bulk and electron-donating capacity.
  • Optical Properties :
    • Absorption/emission further red-shifted (e.g., ~500 nm absorption in solid state).
    • Enhanced solid-state fluorescence due to reduced aggregation-caused quenching .
  • Applications: Red-emitting materials in organic-inorganic hybrids for optoelectronic devices .

Table 2: Solid-State Fluorescence Efficiency

Compound Quantum Yield (Solid) Emission Color
Target Compound Moderate Red
DPASPI High Bright Red

Azo Derivatives (e.g., MDEPAP)

Key Differences :

  • Structure : Azo (-N=N-) group replaces the ethenyl linker, altering electronic transitions.
  • Optical Properties: Absorption dominated by n→π* transitions (~450–550 nm), broader than styryl-based dyes . Weak fluorescence due to non-radiative decay but strong molar extinction coefficients (~10⁴–10⁵ cm⁻¹M⁻¹).
  • Applications : Textile dyes and pH indicators rather than biological probes .

Ethyne-Linked and Bithiophene Derivatives

Key Differences :

  • Structure : Ethyne (-C≡C-) or bithiophene linkers increase rigidity and conjugation length.
  • Optical Properties :
    • Higher planarity enhances ICT, leading to redshifted absorption/emission.
    • Improved photostability and NLO performance compared to styryl analogs .
  • Applications : Photovoltaic materials and thin-film electronics .

Biological Activity

4-[4-(Dimethylamino)phenyl]-1-methylpyridin-1-ium iodide, commonly referred to as APP(+), is a fluorescent compound that has garnered attention for its biological activity, particularly in the context of neurotransmitter transport and cellular imaging. This article summarizes the key findings related to the biological activity of APP(+), including its mechanisms of action, applications in research, and comparisons with other compounds.

APP(+) acts primarily as a fluorescent substrate for the human serotonin transporter (hSERT). Its uptake is characterized by several critical features:

  • Transport Mechanism : The uptake of APP(+) is sodium (Na⁺) and chloride (Cl⁻) dependent. This indicates that its transport mechanism closely resembles that of serotonin, which is also dependent on these ions for effective uptake .
  • Inhibition by Antidepressants : The compound's uptake can be displaced by serotonin (5HT) and inhibited by fluoxetine, a well-known selective serotonin reuptake inhibitor (SSRI). This suggests that APP(+) can specifically monitor hSERT activity, making it a valuable tool in pharmacological studies .

Applications in Research

APP(+) has been utilized in various research contexts, particularly in neurobiology and pharmacology:

  • Fluorescent Imaging : Its superior fluorescence properties allow for real-time monitoring of hSERT activity in live cells. This capability facilitates high-throughput screening methods that are advantageous over traditional radiolabeled uptake assays .
  • Cellular Studies : APP(+) has been employed to study the biophysical properties of monoamine transporters, including substrate-protein stoichiometry and substrate dwell time. This information is crucial for understanding how neurotransmitter transporters function at a molecular level .

Comparative Studies

Comparative studies have shown that APP(+) outperforms other fluorescent analogs, such as ASP(+), in terms of fluorescence intensity and specificity for hSERT. While ASP(+) was previously used to study catecholamine transporters, it demonstrated significantly lower potency and efficiency compared to APP(+) when assessing serotonin uptake .

1. Fluorescence Microscopy in HEK293 Cells

A study conducted using HEK293 cells expressing hSERT demonstrated that APP(+) exhibited markedly higher fluorescence uptake compared to other tested analogs. The researchers utilized fluorescence microscopy to visualize the localization and intensity of APP(+) within the cells, confirming its utility as a reporter for hSERT activity .

2. Staining Glioma Cells

Another application highlighted the use of APP(+) as a styryl dye for staining glioma cells in living brain tissue. This study focused on analyzing cell structure, viability, proliferation, and endocytosis. The compound's ability to fluoresce green under specific excitation conditions allowed researchers to observe mitochondrial structures and cellular dynamics effectively .

Summary Table of Biological Activities

Property Details
Chemical Structure This compound
Molecular Formula C₁₆H₁₉IN₂
Mechanism of Action Na⁺/Cl⁻ dependent uptake via hSERT
Inhibition Displaced by 5HT; inhibited by fluoxetine
Applications Fluorescent imaging, high-throughput screening
Comparative Advantage Superior fluorescence and specificity over ASP(+)

Q & A

How can researchers optimize the synthesis of 4-[4-(dimethylamino)phenyl]-1-methylpyridin-1-ium iodide to maximize yield and purity?

Answer:
The compound is typically synthesized via alkylation of 4-aminopyridine derivatives with methyl iodide in methanol under reflux (50°C for 2 hours). Key considerations include:

  • Reagent stoichiometry: Equimolar ratios of pyridine derivatives and alkyl iodides are critical to avoid side reactions like over-alkylation .
  • Solvent choice: Methanol is preferred due to its polarity and ability to dissolve ionic intermediates.
  • Purification: Recrystallization from polar solvents (e.g., methanol/water mixtures) enhances purity. For advanced optimization, factorial design experiments (e.g., varying temperature, reaction time, and solvent ratios) can systematically identify optimal conditions .

What experimental strategies address discrepancies in reported spectral data (e.g., absorbance maxima) for this compound across solvents?

Answer:
Absorbance maxima (λmax) vary significantly with solvent polarity:

  • MeOH: 475 nm (ε = 45,000 cm<sup>−1</sup>M<sup>−1</sup>)
  • DMSO: 472 nm (ε = 42,000 cm<sup>−1</sup>M<sup>−1</sup>)
  • CHCl3: 505 nm (ε = 58,000 cm<sup>−1</sup>M<sup>−1</sup>) .
    To resolve discrepancies:
  • Standardize solvent conditions and use high-purity solvents to minimize batch-to-batch variability.
  • Validate instrumentation with reference dyes (e.g., rhodamine B).
  • Advanced approach: Employ time-dependent density functional theory (TD-DFT) to model solvent effects on electronic transitions and compare with experimental data .

How can researchers design experiments to investigate this compound’s mitochondrial staining efficiency in live-cell imaging?

Answer:
The compound’s styryl structure enables mitochondrial membrane potential-dependent accumulation. Key steps:

  • Positive controls: Use established mitochondrial dyes (e.g., JC-1) to validate imaging conditions.
  • Concentration gradients: Test 0.1–10 µM ranges to avoid toxicity and self-quenching .
  • Advanced protocol: Combine with inhibitors (e.g., CCCP for membrane depolarization) to confirm specificity. Quantify fluorescence intensity via flow cytometry or confocal microscopy .

What methodologies resolve contradictions in reported melting points (255–263°C) for this compound?

Answer:
Melting point variations may arise from:

  • Polymorphism: Different crystalline forms due to recrystallization solvents.
  • Impurities: Residual solvents or unreacted precursors.
    Solutions:
  • Perform differential scanning calorimetry (DSC) to characterize thermal behavior and detect polymorphs.
  • Use high-resolution chromatography (e.g., HPLC with UV detection) to quantify purity .

How can computational modeling predict nonlinear optical (NLO) properties of this compound for photonic applications?

Answer:
The compound’s strong hyperpolarizability arises from its donor-π-acceptor structure. Steps:

  • Quantum calculations: Use Gaussian or ORCA software to compute β (hyperpolarizability) via Hartree-Fock or DFT methods.
  • Benchmarking: Compare with experimental hyper-Rayleigh scattering (HRS) data .
  • Advanced integration: Apply machine learning (ML) models trained on existing NLO datasets to predict novel derivatives .

What experimental designs mitigate fluorescence quenching in biological matrices?

Answer:
Quenching in complex media (e.g., serum) is often due to protein binding or pH shifts. Strategies:

  • Matrix matching: Prepare calibration curves in buffer mimicking biological conditions.
  • Surface modification: Encapsulate the dye in nanoparticles (e.g., silica) to shield from quenchers.
  • Advanced analysis: Use fluorescence lifetime imaging (FLIM) to distinguish quenching from environmental effects .

How can researchers validate the compound’s role in amyloid plaque detection?

Answer:
The compound binds β-sheet structures in amyloid fibrils. Validation steps:

  • In vitro: Co-stain with thioflavin T and compare colocalization in amyloid-rich samples.
  • In vivo: Use transgenic animal models (e.g., Alzheimer’s mice) and correlate fluorescence with histopathology .
  • Advanced technique: Employ fluorescence anisotropy to monitor binding kinetics .

What statistical approaches reconcile conflicting bioactivity data across studies?

Answer:
Contradictions in antimicrobial or anticancer activity may stem from:

  • Cell line variability: Use standardized cell lines (e.g., ATCC) and report passage numbers.
  • Dose-response modeling: Apply Hill equation fits to IC50 data for cross-study comparisons.
  • Meta-analysis: Pool datasets using random-effects models to account for heterogeneity .

How can AI-driven platforms accelerate the development of derivatives with enhanced photostability?

Answer:

  • Generative AI: Train models on photostability datasets to propose structural modifications (e.g., electron-withdrawing substituents).
  • High-throughput screening: Use robotic platforms to synthesize and test AI-predicted derivatives .
  • Feedback loops: Integrate experimental photobleaching rates into AI training data .

What protocols ensure reproducibility in measuring membrane potential using this dye?

Answer:

  • Calibration: Use valinomycin/K<sup>+</sup> gradients to establish Nernstian membrane potentials.
  • Ratiometric measurements: Pair with a reference dye (e.g., SNARF-1) insensitive to potential.
  • Advanced rigor: Report temperature, pH, and ion concentrations in detail, as these affect dye response .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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4-[4-(Dimethylamino)phenyl]-1-methylpyridin-1-ium iodide
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4-[4-(Dimethylamino)phenyl]-1-methylpyridin-1-ium iodide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.